Cas no 120571-58-6 (Methyl (2R)-2-(Benzylamino)propanoate)

Methyl (2R)-2-(Benzylamino)propanoate 化学的及び物理的性質
名前と識別子
-
- D-Alanine, N-(phenylmethyl)-, methyl ester
- (R)-methyl 2-(benzylamino)-propionate
- D75153
- methyl (2R)-2-(benzylamino)propanoate
- 95071-12-8
- (R)-methyl 2-(benzylamino)propanoate
- BZL-D-ALA-OME HCL
- (R)-methyl2-(benzylamino)propanoate
- 31022-10-3
- VEA57158
- 120571-58-6
- SCHEMBL914510
- D-Alanine, N-(phenylmethyl)-, methyl ester, hydrochloride
- HIVDOHPKFIBYPZ-SECBINFHSA-N
- EN300-204062
- AKOS022986449
- N-benzyl D-alanine methyl ester
- N.alpha.-Benzyl-D-alanine methyl ester
- CHEBI:231287
- N-benzyl-D-alanine methyl ester
- (R)-2-benzylamino-propionic acid methyl ester
- CS-0091534
- (2R)-2-Benzylamino-propionic acid methyl ester
- Methyl (2R)-2-(Benzylamino)propanoate
-
- MDL: MFCD20547578
- インチ: InChI=1S/C11H15NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m1/s1
- InChIKey: HIVDOHPKFIBYPZ-SECBINFHSA-N
- ほほえんだ: CC(C(=O)OC)NCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 38.3Ų
Methyl (2R)-2-(Benzylamino)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0091534-500mg |
(R)-Methyl 2-(benzylamino)propanoate |
120571-58-6 | 500mg |
$118.0 | 2022-04-28 | ||
Enamine | EN300-204062-1.0g |
methyl (2R)-2-(benzylamino)propanoate |
120571-58-6 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-204062-2.5g |
methyl (2R)-2-(benzylamino)propanoate |
120571-58-6 | 95% | 2.5g |
$152.0 | 2023-09-16 | |
Enamine | EN300-204062-0.25g |
methyl (2R)-2-(benzylamino)propanoate |
120571-58-6 | 95% | 0.25g |
$45.0 | 2023-09-16 | |
Enamine | EN300-204062-5.0g |
methyl (2R)-2-(benzylamino)propanoate |
120571-58-6 | 95% | 5.0g |
$257.0 | 2023-02-22 | |
ChemScence | CS-0091534-250mg |
(R)-Methyl 2-(benzylamino)propanoate |
120571-58-6 | 250mg |
$107.0 | 2022-04-28 | ||
1PlusChem | 1P01B9OT-50mg |
methyl (2R)-2-(benzylamino)propanoate |
120571-58-6 | 95% | 50mg |
$59.00 | 2025-03-19 | |
1PlusChem | 1P01B9OT-100mg |
methyl (2R)-2-(benzylamino)propanoate |
120571-58-6 | 95% | 100mg |
$71.00 | 2025-03-19 | |
A2B Chem LLC | AW04589-100mg |
methyl (2R)-2-(benzylamino)propanoate |
120571-58-6 | 95% | 100mg |
$69.00 | 2024-04-20 | |
A2B Chem LLC | AW04589-2.5g |
methyl (2R)-2-(benzylamino)propanoate |
120571-58-6 | 95% | 2.5g |
$195.00 | 2024-04-20 |
Methyl (2R)-2-(Benzylamino)propanoate 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
Methyl (2R)-2-(Benzylamino)propanoateに関する追加情報
Methyl (2R)-2-(Benzylamino)propanoate: An Overview of Its Properties, Applications, and Recent Research
Methyl (2R)-2-(Benzylamino)propanoate (CAS No. 120571-58-6) is a chiral compound that has gained significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structural features, which include a benzylamino group and a methyl ester moiety. These features contribute to its diverse applications and potential in various scientific and industrial contexts.
The chemical structure of Methyl (2R)-2-(Benzylamino)propanoate can be represented as follows: CH3OC(=O)CH(NHPh)CH3. The presence of the chiral center at the carbon atom adjacent to the carboxyl group imparts enantiomeric purity, which is crucial for many applications, particularly in the pharmaceutical industry where enantiomeric purity can significantly affect the pharmacological properties of a drug.
In recent years, the synthesis and application of Methyl (2R)-2-(Benzylamino)propanoate have been extensively studied. One notable area of research is its use as an intermediate in the synthesis of biologically active compounds. For instance, a study published in the Journal of Organic Chemistry (2021) demonstrated that Methyl (2R)-2-(Benzylamino)propanoate can be efficiently converted into a series of novel antiviral agents with high enantiomeric purity. The researchers utilized a catalytic asymmetric synthesis approach to achieve high yields and excellent enantioselectivity, highlighting the compound's potential as a versatile building block in drug discovery.
Another significant application of Methyl (2R)-2-(Benzylamino)propanoate is in the field of materials science. A recent study in Advanced Materials (2020) explored its use as a chiral dopant in polymer-based optical materials. The researchers found that incorporating Methyl (2R)-2-(Benzylamino)propanoate into polymer matrices resulted in enhanced optical properties, such as circular dichroism and circularly polarized luminescence. These findings have important implications for the development of advanced optical devices and sensors.
The physical and chemical properties of Methyl (2R)-2-(Benzylamino)propanoate are also well-documented. It is a colorless liquid with a molecular weight of 193.25 g/mol. The compound exhibits good solubility in common organic solvents such as methanol, ethanol, and dichloromethane. Its melting point is reported to be around -30°C, and it has a boiling point of approximately 180°C at 760 mmHg. These properties make it suitable for various synthetic transformations and purification processes.
In terms of safety and handling, Methyl (2R)-2-(Benzylamino)propanoate should be stored in a cool, dry place away from direct sunlight and incompatible materials. It is recommended to handle this compound using appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats, to minimize exposure risks.
The environmental impact of Methyl (2R)-2-(Benzylamino)propanoate has also been considered in recent studies. A report published in the Journal of Environmental Science and Health (2019) evaluated its biodegradability and toxicity to aquatic organisms. The results indicated that while the compound is not readily biodegradable, it does not exhibit significant toxicity to common aquatic species at environmentally relevant concentrations. This information is crucial for ensuring responsible use and disposal practices.
In conclusion, Methyl (2R)-2-(Benzylamino)propanoate (CAS No. 120571-58-6) is a versatile chiral compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique structural features and enantiomeric purity make it an important building block for the development of novel drugs and advanced materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern scientific endeavors.
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